6-Fluoropyridine-3-sulfonamide
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Overview
Description
6-Fluoropyridine-3-sulfonamide is a fluorinated pyridine derivative that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and sulfonamide groups in its structure imparts distinct reactivity and stability, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring using reagents like potassium fluoride (KF) or ammonium fluoride (NH4F) under specific conditions . The sulfonamide group can then be introduced through reactions involving sulfonyl chlorides and amines .
Industrial Production Methods
Industrial production of 6-Fluoropyridine-3-sulfonamide often employs scalable and cost-effective methods. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The choice of reagents and catalysts is crucial to minimize by-products and enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoropyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a building block for more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium fluoride (KF) and ammonium fluoride (NH4F) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Fluoropyridine-3-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoropyridine-3-sulfonamide involves its interaction with molecular targets through its fluorine and sulfonamide groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine-3-sulfonamide
- 4-Fluoropyridine-3-sulfonamide
- 3,5-Difluoropyridine-4-sulfonamide
Uniqueness
6-Fluoropyridine-3-sulfonamide is unique due to the specific positioning of the fluorine and sulfonamide groups on the pyridine ring. This positioning influences its reactivity and interaction with other molecules, making it distinct from other fluorinated pyridine derivatives .
Properties
IUPAC Name |
6-fluoropyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMWVEAFTQFPTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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